Acetyllovastatin
Overview
Description
Acetyllovastatin is a derivative of lovastatin, a well-known statin medication used to lower cholesterol levels and reduce the risk of cardiovascular diseases. Lovastatin is a fungal metabolite derived from Aspergillus terreus and is part of the statin class of medications, which inhibit the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase . This compound is formed by acetylating lovastatin, which can enhance its pharmacological properties and stability.
Mechanism of Action
Target of Action
Acetyllovastatin, an acetate of Lovastatin, primarily targets the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA reductase) . This enzyme plays a crucial role in the mevalonate pathway , which is responsible for the biosynthesis of cholesterol .
Mode of Action
This compound acts by competitively inhibiting HMG-CoA reductase . This inhibition blocks the conversion of HMG-CoA to mevalonic acid, a critical step in cholesterol biosynthesis . The reduction in intracellular cholesterol triggers an increase in the expression of low-density lipoprotein receptors (LDLR), enhancing the uptake of LDL from the blood and subsequently decreasing plasma concentrations of LDL-cholesterol (LDL-C) .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the mevalonate pathway . These intermediates, known as isoprenoids, are essential for the post-translational modification of several proteins involved in important intracellular signaling pathways .
Pharmacokinetics
Statins, including this compound, are absorbed orally in a variable range . They undergo extensive first-pass extraction in the liver, their primary site of action, with subsequent excretion of drug equivalents in the bile . As a consequence of this extensive hepatic extraction, the availability of the drug to the general circulation is low and variable .
Result of Action
The inhibition of HMG-CoA reductase by this compound leads to a decrease in serum total and LDL cholesterol . Additionally, this compound presents a moderate inhibitory effect against the enzyme acetylcholinesterase . It has also been found to display antifungal activity and suppress the proliferation of a number of transformed cell lines .
Biochemical Analysis
Biochemical Properties
Acetyllovastatin, like other statins, works by inhibiting the enzyme 3-hydroxy-3-methyl-glutaryl-coenzyme A reductase (HMGR), a key enzyme in the cholesterol biosynthesis pathway . This inhibition leads to a decrease in the production of cholesterol within the body. The biochemical interactions of this compound are primarily with this enzyme, leading to its inhibition and subsequent effects on cholesterol levels.
Cellular Effects
The primary cellular effect of this compound is the reduction of cholesterol synthesis. By inhibiting HMGR, this compound reduces the amount of mevalonate, a key intermediate in the cholesterol synthesis pathway . This leads to a decrease in the production of cholesterol within cells. Additionally, this compound may also influence cell function by inhibiting the proliferation of certain transformed cell lines .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to HMGR, inhibiting the enzyme’s activity and thus reducing the production of mevalonate . This inhibition is competitive, meaning that this compound competes with the natural substrate of HMGR for binding to the enzyme. The reduction in mevalonate production leads to a decrease in cholesterol synthesis, as mevalonate is a key intermediate in this pathway.
Metabolic Pathways
This compound is involved in the cholesterol synthesis pathway, where it inhibits the enzyme HMGR . This leads to a reduction in the production of mevalonate, a key intermediate in the pathway, and subsequently a decrease in cholesterol synthesis.
Transport and Distribution
Like other statins, it is likely that this compound is transported into cells via passive diffusion and possibly via specific transport proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: Acetyllovastatin can be synthesized by acetylating lovastatin. One common method involves dissolving lovastatin in pyridine and adding acetic anhydride. The reaction is carried out under an inert atmosphere at room temperature for 2.5 hours. The reaction mixture is then diluted with ethyl acetate and washed with hydrochloric acid, sodium bicarbonate, and water. The organic layer is dried, and the solvent is removed under reduced pressure. The residue is purified by silica gel chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of biocatalysis has been explored to make the process more sustainable, involving mild reaction conditions and water as a reaction medium .
Chemical Reactions Analysis
Types of Reactions: Acetyllovastatin undergoes various chemical reactions, including:
Hydrolysis: The acetyl group can be hydrolyzed to revert to lovastatin.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, affecting its pharmacological activity.
Substitution: The acetyl group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can be used for hydrolysis.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride can be employed.
Major Products:
Hydrolysis: Lovastatin.
Oxidation and Reduction: Various oxidized or reduced derivatives of this compound.
Scientific Research Applications
Acetyllovastatin has several scientific research applications:
Chemistry: Used as a model compound to study the effects of acetylation on statins.
Biology: Investigated for its effects on enzyme inhibition and cellular processes.
Medicine: Explored for its potential to lower cholesterol levels and reduce cardiovascular risks.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems
Comparison with Similar Compounds
- Atorvastatin
- Simvastatin
- Pravastatin
- Rosuvastatin
- Fluvastatin
Acetyllovastatin stands out due to its unique acetylation, which can provide distinct advantages in therapeutic applications.
Properties
IUPAC Name |
[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-acetyloxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O6/c1-6-16(3)26(29)32-23-12-15(2)11-19-8-7-17(4)22(25(19)23)10-9-20-13-21(30-18(5)27)14-24(28)31-20/h7-8,11,15-17,20-23,25H,6,9-10,12-14H2,1-5H3/t15-,16-,17-,20+,21+,22-,23-,25-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNSFDWALRRTFU-QQVNEASTSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)OC(=O)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)OC(=O)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301099895 | |
Record name | (1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-(Acetyloxy)tetrahydro-6-oxo-2H-pyran-2-yl]ethyl]-1,2,3,7,8,8a-hexahydro-3,7-dimethyl-1-naphthalenyl (2S)-2-methylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301099895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81189-92-6 | |
Record name | (1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-(Acetyloxy)tetrahydro-6-oxo-2H-pyran-2-yl]ethyl]-1,2,3,7,8,8a-hexahydro-3,7-dimethyl-1-naphthalenyl (2S)-2-methylbutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81189-92-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-(Acetyloxy)tetrahydro-6-oxo-2H-pyran-2-yl]ethyl]-1,2,3,7,8,8a-hexahydro-3,7-dimethyl-1-naphthalenyl (2S)-2-methylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301099895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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